AP1 Metabolite
AP1 Metabolite
(2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is a pentol that is (3S,5R,10R,12S,14S,15R,16R)-12,16-dimethylicosane-3,5,10,14,15-pentol in which the pro-S hydrogen at position 2 is substituted by an amino group. It results from hydrolysis of the O-acyl bonds of fumonisin B1. It is a pentol and a primary amino compound. It is a conjugate base of a (2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol(1+).
Brand Name:
Vulcanchem
CAS No.:
145040-09-1
VCID:
VC21130990
InChI:
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1
SMILES:
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O
Molecular Formula:
C22H47NO5
Molecular Weight:
405.6 g/mol
AP1 Metabolite
CAS No.: 145040-09-1
Cat. No.: VC21130990
Molecular Formula: C22H47NO5
Molecular Weight: 405.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is a pentol that is (3S,5R,10R,12S,14S,15R,16R)-12,16-dimethylicosane-3,5,10,14,15-pentol in which the pro-S hydrogen at position 2 is substituted by an amino group. It results from hydrolysis of the O-acyl bonds of fumonisin B1. It is a pentol and a primary amino compound. It is a conjugate base of a (2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol(1+). |
|---|---|
| CAS No. | 145040-09-1 |
| Molecular Formula | C22H47NO5 |
| Molecular Weight | 405.6 g/mol |
| IUPAC Name | (2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol |
| Standard InChI | InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 |
| Standard InChI Key | UWWVLQOLROBFTD-GADKELDLSA-N |
| Isomeric SMILES | CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O |
| SMILES | CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O |
| Canonical SMILES | CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O |
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